molecular formula C13H19N3O2 B8111637 Rel-1-Methyl-N-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Pyrrole-2-Carboxamide

Rel-1-Methyl-N-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Pyrrole-2-Carboxamide

Cat. No.: B8111637
M. Wt: 249.31 g/mol
InChI Key: RGDWUJXJVVHCJS-SCVCMEIPSA-N
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Description

Rel-1-Methyl-N-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Pyrrole-2-Carboxamide is a complex organic compound known for its unique molecular structure and versatility in various scientific fields. It is primarily utilized in advanced chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-1-Methyl-N-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Pyrrole-2-Carboxamide involves multiple steps:

  • Formation of Pyrrole Ring: This is often achieved through Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react under acidic conditions.

  • Attachment of Octahydropyrano[3,2-B]Pyrrol Group: Achieved through a sequence of nucleophilic substitutions and cyclization reactions.

Industrial Production Methods

Large-scale production involves optimizing reaction conditions to ensure high yields and purity:

  • Catalysis: Employing catalytic systems to streamline reactions.

  • Continuous Flow Chemistry: For high-throughput synthesis, reducing reaction times and improving safety.

  • Purification: Utilizing chromatography and crystallization techniques to achieve desired purity levels.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: Can be oxidized using agents like potassium permanganate.

  • Reduction: Reacts with hydrogen in the presence of a catalyst like palladium on carbon.

  • Substitution: Undergoes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in basic medium.

  • Reduction: Hydrogen gas with palladium catalyst.

  • Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like bromine for electrophilic substitution.

Major Products Formed from These Reactions

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Corresponding alcohols and amines.

  • Substitution Products: Alkylated and halogenated derivatives.

Scientific Research Applications

Rel-1-Methyl-N-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Pyrrole-2-Carboxamide is significant in:

  • Chemistry: Studied for its unique reactivity and as an intermediate in the synthesis of complex molecules.

  • Biology: Evaluated for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for potential therapeutic applications, including as a lead compound in drug discovery.

  • Industry: Used in material science for developing novel polymers and materials with specialized properties.

Mechanism of Action

Molecular Targets and Pathways Involved

  • Enzyme Inhibition: Binds to active sites of specific enzymes, modulating their activity.

  • Signal Transduction Pathways: Interacts with signaling proteins, affecting cellular communication and responses.

Comparison with Similar Compounds

Uniqueness

Rel-1-Methyl-N-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Pyrrole-2-Carboxamide stands out due to its structural complexity and multifaceted reactivity.

Similar Compounds

  • N-(3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl-1H-Pyrrole-2-Carboxamide

  • 1-Methyl-N-(2H-Pyrrol-3-Yl)-1H-Pyrrole-2-Carboxamide

  • N-Methyl-Octahydro-Pyrano[3,2-B]Pyrrole-2-Carboxamide

There you have it—a detailed dive into the fascinating compound this compound!

Properties

IUPAC Name

N-[(3S,3aS,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-3-yl]-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-16-6-2-5-11(16)13(17)15-10-8-14-9-4-3-7-18-12(9)10/h2,5-6,9-10,12,14H,3-4,7-8H2,1H3,(H,15,17)/t9-,10+,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDWUJXJVVHCJS-SCVCMEIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NC2CNC3C2OCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1C(=O)N[C@H]2CN[C@H]3[C@@H]2OCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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